Tris(4-tert-butylphenyl)gallane

Description

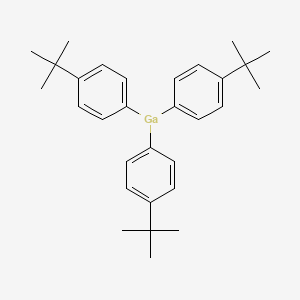

Tris(4-(tert-butyl)phenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-(tert-butyl)phenyl groups

Properties

CAS No. |

58447-98-6 |

|---|---|

Molecular Formula |

C30H39Ga |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

tris(4-tert-butylphenyl)gallane |

InChI |

InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*5-8H,1-3H3; |

InChI Key |

DFSBCHZSOZVINC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(tert-butyl)phenyl)gallium typically involves the reaction of gallium trichloride with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) under an inert atmosphere. The reaction proceeds as follows:

GaCl3+3C6H4(C(CH3)3)MgBr→Ga(C6H4(C(CH3)3))3+3MgBrCl

The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of Tris(4-(tert-butyl)phenyl)gallium may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-(tert-butyl)phenyl)gallium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium(III) oxide and tert-butylbenzene derivatives.

Reduction: Reduction reactions can yield lower oxidation state gallium compounds.

Substitution: The phenyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

Oxidation: Gallium(III) oxide and tert-butylbenzene derivatives.

Reduction: Lower oxidation state gallium compounds.

Substitution: Various substituted gallium compounds depending on the reagents used.

Scientific Research Applications

Tris(4-(tert-butyl)phenyl)gallium has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.

Materials Science:

Biology and Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.

Industry: Utilized in the production of high-purity gallium compounds for various industrial applications.

Mechanism of Action

The mechanism by which Tris(4-(tert-butyl)phenyl)gallium exerts its effects depends on the specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved can vary, but typically involve coordination to substrates and activation of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Tris(4-(tert-butyl)phenyl)phosphate: Similar structure but with a phosphorus atom instead of gallium.

Tris(4-(tert-butyl)phenyl)amine: Contains a nitrogen atom in place of gallium.

Tris(4-(tert-butyl)phenyl)silane: Features a silicon atom instead of gallium.

Uniqueness

Tris(4-(tert-butyl)phenyl)gallium is unique due to the presence of the gallium atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and silicon analogs. This uniqueness makes it valuable for specific applications in catalysis and materials science.

Biological Activity

Tris(4-tert-butylphenyl)gallane (TtBPG), a compound of increasing interest in the field of medicinal chemistry, has shown various biological activities that warrant a detailed examination. This article will explore its synthesis, chemical properties, biological activities, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 466.52 g/mol. The compound features three tert-butylphenyl groups attached to a gallium atom, which contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of TtBPG typically involves the reaction of gallium trichloride with 4-tert-butylphenyl lithium or other similar organolithium reagents. This method allows for the efficient formation of the gallane structure while controlling the steric hindrance introduced by the bulky tert-butyl groups.

Antioxidant Activity

Research indicates that TtBPG exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals, thereby protecting cells from oxidative stress. The compound's ability to inhibit lipid peroxidation has been quantified using various assays, such as the DPPH radical scavenging assay, where TtBPG showed an IC50 value comparable to known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| This compound | 12 |

Anti-inflammatory Effects

TtBPG has also been evaluated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, TtBPG significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism through which TtBPG could mitigate inflammatory responses in various disease models.

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. In a zebrafish model of Alzheimer’s disease, TtBPG treatment resulted in improved locomotor activity and reduced neuroinflammation markers. Histological analysis revealed decreased amyloid-beta plaque formation in treated specimens compared to controls.

Case Studies

- Zebrafish Model Study : A recent study assessed the effects of TtBPG on cardiac morphology and function in zebrafish larvae exposed to environmental toxins. Results indicated that TtBPG administration improved heart rate variability and reduced morphological abnormalities associated with ferroptosis induced by toxic exposure.

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of TtBPG at doses of 50 mg/kg significantly reduced paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.